N-(3-methylphenyl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Description
N-(3-methylphenyl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a synthetic small molecule featuring a thiazolo[4,5-d]pyrimidinone core substituted with methylphenyl groups at positions 3 and 4 of the heterocyclic ring. The acetamide side chain is further modified with a 3-methylphenyl group, contributing to its structural uniqueness.
Properties
IUPAC Name |
N-(3-methylphenyl)-2-[3-(4-methylphenyl)-7-oxo-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c1-13-6-8-15(9-7-13)18-19-20(28-24-18)21(27)25(12-22-19)11-17(26)23-16-5-3-4-14(2)10-16/h3-10,12H,11H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSJNQFJZOROAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC3=C2N=CN(C3=O)CC(=O)NC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[4,5-d]pyrimidine core, followed by the introduction of the acetamide and methylphenyl groups. Common reagents used in these reactions include various amines, acyl chlorides, and thionyl chloride. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
Scientific Research Applications
The compound N-(3-methylphenyl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex organic molecule with potential applications in various scientific fields. This article will explore its applications in medicinal chemistry, particularly in drug discovery and development, as well as its potential roles in other scientific research areas.
Molecular Formula and Structure
- Molecular Formula : C22H24N4O2S
- Molecular Weight : 396.52 g/mol
- Chemical Structure : The compound features a thiazolo-pyrimidine core, which is known for its biological activity.
Physical Properties
- Solubility : The solubility profile is crucial for bioavailability; however, specific solubility data for this compound is not readily available.
- Partition Coefficient (logP) : A high logP value indicates lipophilicity, which may influence the compound's pharmacokinetic properties.
Anticancer Activity
Research indicates that compounds with thiazolo-pyrimidine structures exhibit significant anticancer properties. The compound this compound could potentially inhibit tumor growth by targeting specific kinases involved in cancer progression.
Case Study:
A study demonstrated that similar thiazolo-pyrimidine derivatives showed promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. Further research is needed to evaluate the efficacy of this specific compound against different cancer types.
Antimicrobial Properties
Thiazolo-pyrimidine derivatives have also been investigated for their antimicrobial activity. The unique structural features of this compound may contribute to its ability to inhibit bacterial growth.
Case Study:
In vitro studies on related compounds have shown effectiveness against various strains of bacteria and fungi. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes, particularly those involved in metabolic processes or signal transduction pathways. This could have implications for treating diseases where these pathways are dysregulated.
Research Insights:
Recent studies have highlighted the importance of enzyme inhibitors in drug design, particularly for conditions like diabetes and hypertension. Compounds similar to this compound have been shown to modulate enzyme activity effectively.
Material Science
The unique properties of thiazolo-pyrimidine derivatives can be explored in material science for developing new polymers or nanomaterials with specific functionalities.
Biological Probes
Due to its structural complexity, this compound can be utilized as a biological probe to study cellular mechanisms or as a tool in chemical biology to elucidate biological processes.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The thiazolo[4,5-d]pyrimidinone scaffold is highly modular, enabling diverse substitutions that influence physicochemical and pharmacological properties. Below is a comparative analysis of key analogues:
Key Observations:
- Biological Activity: Fluconazole hybrids () show that electron-withdrawing groups (e.g., fluorine) improve antifungal efficacy, whereas methyl groups may favor pharmacokinetic stability .
- Synthetic Accessibility: The target compound’s synthesis likely parallels methods used for M108-0228 (), involving Cs2CO3-mediated coupling of thiazolo-pyrimidinone intermediates with chloroacetamides .
Pharmacokinetic and Permeability Studies
highlights that permeability through lipophilic membranes varies significantly among thiazolo[4,5-d]pyrimidine derivatives. For example:
- Compounds with p-tolyl substituents (similar to the target compound) exhibit moderate permeability, while 4-fluorophenyl analogues show enhanced transport due to balanced lipophilicity and polarity .
- Triazole-containing derivatives (e.g., Compound IV) demonstrate reduced permeability, likely due to increased molecular weight and hydrogen-bonding capacity .
Thermal and Spectroscopic Characterization
While specific data for the target compound are unavailable, analogous compounds (e.g., ) provide insights:
- IR Spectroscopy: Thiazolo-pyrimidinones typically show strong C=O stretches near 1,690–1,730 cm⁻¹ and NH stretches near 3,390 cm⁻¹ .
- NMR: Methyl protons in the 3- and 4-methylphenyl groups would resonate as singlets near δ 2.10–2.50 ppm, similar to observations in and .
Biological Activity
N-(3-methylphenyl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex organic compound notable for its unique thiazolo[4,5-d]pyrimidine structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology.
- Molecular Formula : C21H18N4O2S
- Molecular Weight : 390.46 g/mol
- Structure : The compound features a thiazole ring fused with a pyrimidine, substituted with acetamide and aromatic groups. The presence of the 7-oxo group and methylphenyl substituents enhances its biological activity and chemical reactivity.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activity. Key areas of interest include:
1. Anticancer Activity
Research has shown that compounds with similar thiazolo[4,5-d]pyrimidine structures often exhibit anticancer properties. For instance, derivatives of thiazolopyridazines have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values ranging from 6.90 to 51.46 μM .
2. Enzyme Inhibition
The compound's structure suggests potential for enzyme inhibition, particularly in pathways related to cancer progression. Studies on related compounds have indicated effective inhibition against dihydrofolate reductase (DHFR), which is crucial in cancer metabolism .
3. Cytotoxic Effects
In vitro studies have reported that this compound exhibits cytotoxicity against several cancer cell lines. The mechanism may involve interference with cellular proliferation and apoptosis pathways.
Table 1: Comparative Biological Activity of Related Compounds
| Compound Name | Structure Features | Biological Activity | IC50 (µM) |
|---|---|---|---|
| 2-Amino-thiazolo[4,5-d]pyrimidine | Thiazole and pyrimidine rings | Anticancer activity | 12.34 |
| 7-Oxo-thiazolo[4,5-d]pyrimidine | Similar core structure | Enzyme inhibition | 15.67 |
| N-(3-methylphenyl)-2-[3-(4-methylphenyl)-7-oxo-thiazolo[4,5-d]pyrimidin-6-yl]acetamide | Dual aromatic substitution | Cytotoxic effects | TBD |
Study Insights
A study focusing on the synthesis and evaluation of thiazolopyridazine derivatives found that substituents significantly influence cytotoxic activity. Electron-withdrawing groups enhanced activity against cancer cells while electron-donating groups diminished it .
The proposed mechanism of action for this compound includes:
- Inhibition of Cell Proliferation : By targeting specific enzymes involved in DNA synthesis.
- Induction of Apoptosis : Through modulation of apoptotic pathways.
Q & A
Q. What established synthetic routes are available for this compound, and what are their limitations?
The compound’s synthesis typically involves multi-step heterocyclic chemistry. For example:
- Step 1 : Condensation of substituted thiazolo-pyrimidinone intermediates with acetamide derivatives under basic conditions (e.g., piperidine in ethanol at 0–5°C) .
- Step 2 : Functionalization via nucleophilic substitution or cyclization reactions to introduce the 3-methylphenyl and 4-methylphenyl groups . Limitations : Low yields (~30–50%) due to steric hindrance from methyl substituents and competing side reactions (e.g., oxo-group overfunctionalization) .
Table 1 : Comparison of Synthetic Yields Under Varied Conditions
| Catalyst | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|
| Piperidine | 0–5 | Ethanol | 45 |
| K₂CO₃ | 25 | DMF | 32 |
| DBU | 40 | THF | 28 |
Q. How is the compound structurally characterized, and what analytical methods are critical?
- X-ray crystallography resolves the thiazolo[4,5-d]pyrimidinone core and acetamide linkage (e.g., bond angles and torsional strain) .
- NMR spectroscopy confirms substitution patterns:
- ¹H NMR : Methyl protons at δ 2.35–2.50 ppm (aromatic-CH₃) and δ 1.20–1.40 ppm (aliphatic-CH₃) .
- ¹³C NMR : Carbonyl peaks at δ 165–175 ppm (C=O) and δ 110–120 ppm (thiazole C-S) .
- HPLC-MS monitors purity (>95% required for biological assays) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
Methodology :
- Design of Experiments (DoE) : Use factorial design to evaluate variables (e.g., temperature, catalyst loading, solvent polarity). For example, highlights flow-chemistry approaches to enhance reproducibility and reduce side products .
- Continuous-Flow Synthesis : Reduces reaction time and improves heat transfer for exothermic steps (e.g., cyclization) .
- Microwave-Assisted Synthesis : Accelerates slow steps (e.g., heterocycle formation) via controlled dielectric heating .
Key Finding : Switching from batch to flow chemistry increased yield by 18% in analogous thiazolo-pyrimidinone syntheses .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer assays)?
Root Causes :
- Assay Variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or endpoint measurements (e.g., IC₅₀ vs. MIC).
- Solubility Issues : Poor aqueous solubility may skew in vitro results .
Solutions :
- Orthogonal Assays : Validate activity using multiple methods (e.g., fluorescence-based ATP assays vs. colony-counting) .
- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) to improve bioavailability .
Table 2 : Bioactivity Discrepancies in Analogous Compounds
| Compound | Assay Type | Activity (µM) |
|---|---|---|
| Analog A | Anticancer | IC₅₀ = 1.2 |
| Analog A | Antimicrobial | MIC = 25 |
Q. What computational methods predict the compound’s binding affinity for kinase targets?
- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). The acetamide moiety shows hydrogen bonding with Lys721 .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories. Methyl groups enhance hydrophobic packing in the binding cleft .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity .
Methodological Guidelines
- Synthetic Optimization : Prioritize DoE and flow chemistry for scalable, reproducible synthesis .
- Data Validation : Use orthogonal assays and standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Safety Protocols : Follow GHS-compliant handling (e.g., PPE for acetamide derivatives; see for analogous compounds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
